

[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine characterization data

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Compound of Interest

Compound Name:	[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine
CAS No.:	924867-41-4
Cat. No.:	B488400

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An In-Depth Technical Guide to the Characterization of **[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine**

Introduction

[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine is a novel primary amine featuring a unique combination of three key structural motifs: a halogenated aromatic heterocycle (5-chlorothiophene), a saturated carbocycle (cyclohexane), and a flexible aminomethyl linker. This molecular architecture makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Thiophene-containing molecules are known to exhibit a wide range of biological activities, and the cyclohexyl group often serves to increase lipophilicity and modulate binding interactions with biological targets.^[1] The primary amine provides a crucial handle for further synthetic elaboration or for direct interaction with biological macromolecules.

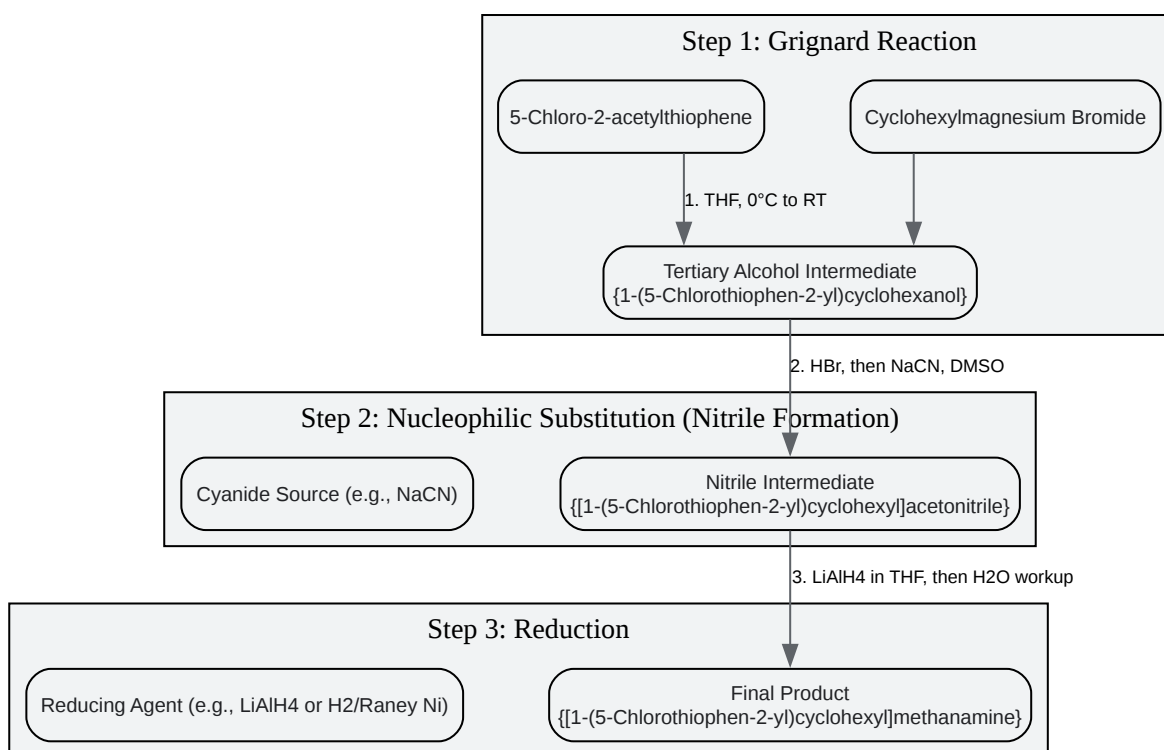
This guide provides a comprehensive framework for the synthesis and definitive characterization of this compound. It is designed for researchers and scientists, offering not just

protocols, but the underlying scientific rationale for each step and analytical choice, ensuring a robust and verifiable characterization process.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of a tertiary carbinamine like the target compound requires a strategy that constructs the C-C bond between the thiophene and cyclohexyl rings while introducing the aminomethyl group. A highly plausible and controllable route involves a Grignard reaction followed by a nitrile formation and subsequent reduction. This multi-step synthesis ensures high fidelity and allows for purification at intermediate stages.

The proposed workflow begins with commercially available 5-chloro-2-acetylthiophene.^{[2][3]}



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Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis

Rationale: This protocol is designed for modularity and control. The Grignard reaction is a classic and reliable method for forming the key carbon-carbon bond. Conversion to the nitrile, followed by reduction, is a standard and high-yielding pathway to primary amines that avoids the potential side reactions of direct amination methods.

Materials:

- 5-Chloro-2-acetylthiophene[2]
- Cyclohexylmagnesium bromide (solution in THF)
- Sodium cyanide (NaCN)
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Dimethyl Sulfoxide (DMSO)
- Hydrobromic acid (HBr)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Step 1: Synthesis of 1-(5-Chlorothiophen-2-yl)cyclohexanol.
 - Dissolve 5-chloro-2-acetylthiophene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
 - Cool the solution to 0°C in an ice bath.
 - Add cyclohexylmagnesium bromide (1.1 eq, 2.0 M solution in THF) dropwise via a syringe, maintaining the temperature below 10°C.

- After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
- Step 2: Synthesis of [1-(5-Chlorothiophen-2-yl)cyclohexyl]acetonitrile.
 - Treat the crude alcohol from Step 1 with aqueous HBr to form the corresponding tertiary bromide.
 - Dissolve the resulting crude bromide in DMSO.
 - Add sodium cyanide (1.5 eq) portion-wise. Heat the mixture to 60-70°C and stir for 12-18 hours.
 - After cooling, pour the reaction mixture into water and extract with ethyl acetate.
 - Wash the combined organic layers, dry over MgSO_4 , and concentrate. Purify the crude nitrile by column chromatography on silica gel.
- Step 3: Synthesis of [1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine.
 - In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH_4 , 2.0 eq) in anhydrous THF.
 - Cool the suspension to 0°C and add a solution of the nitrile from Step 2 in THF dropwise.
 - After addition, allow the reaction to warm to room temperature, then reflux for 4 hours.
 - Cool the mixture to 0°C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
 - Filter the resulting granular precipitate and wash thoroughly with THF.

- Concentrate the filtrate to yield the crude amine. Purify via column chromatography or acid-base extraction.

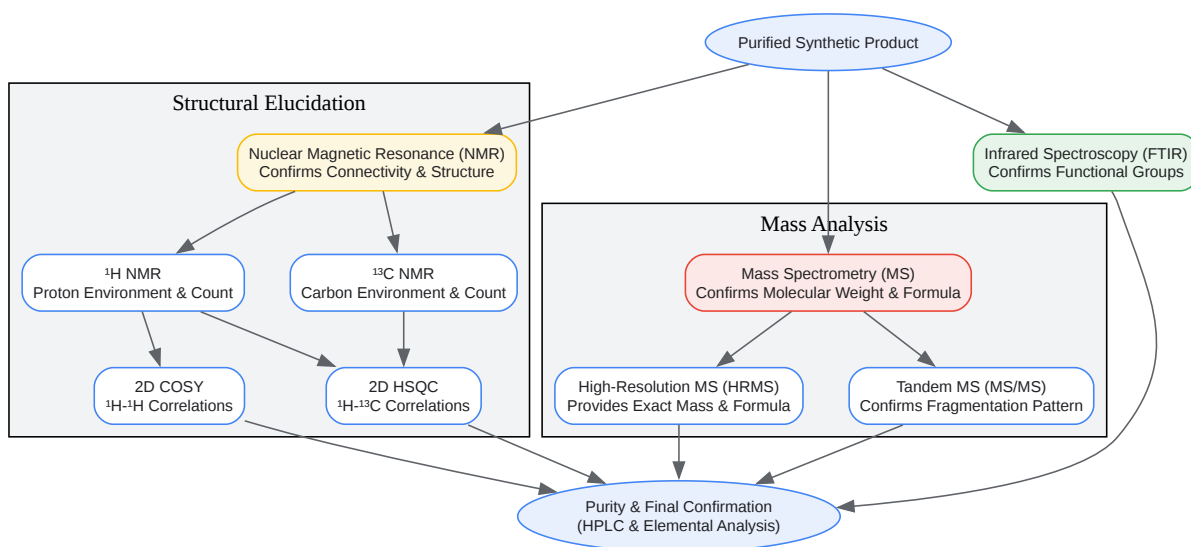
Physicochemical Properties

A precise understanding of the compound's physical properties is fundamental for its handling, formulation, and interpretation of biological data.

Property	Predicted Value	Comment
Molecular Formula	C ₁₁ H ₁₆ CINS	Derived from the structure.
Molecular Weight	229.77 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow oil or low-melting solid	Based on similar amine compounds.[2]
Solubility	Soluble in organic solvents (Methanol, Chloroform, DMSO). Insoluble in water.	Predicted based on the lipophilic cyclohexyl and aromatic moieties.
Boiling Point	> 250 °C (estimated)	High boiling point expected due to molecular weight and polar amine group.
pKa	9.5 - 10.5 (estimated)	Typical range for a primary aliphatic amine.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The following workflow represents a self-validating system for characterization.



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Caption: A comprehensive workflow for structural characterization.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight and, with high resolution, the elemental composition of the molecule.[4] The fragmentation pattern observed in tandem MS offers a definitive fingerprint of the molecule's structure.[5]

Experimental Protocol (HRMS - ESI-QTOF):

- Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
- Add 0.1% formic acid to promote protonation ($[M+H]^+$).

- Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
- Acquire data in positive ion mode over a mass range of m/z 50-500.
- Perform tandem MS (MS/MS) on the isolated parent ion (m/z 230.08) to observe fragmentation.

Predicted Data:

Analysis	Predicted m/z	Interpretation
HRMS [M+H] ⁺	230.0819	Calculated for C ₁₁ H ₁₇ ³⁵ ClNS ⁺ . The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity) must be observed.
MS/MS Fragment	213.0554	Loss of NH ₃ (ammonia) from the protonated parent ion.
MS/MS Fragment	147.0142	Cleavage of the cyclohexyl ring, yielding the [M - C ₆ H ₁₁] ⁺ fragment, corresponding to the (5-chlorothiophen-2-yl)methanamine cation.
MS/MS Fragment	111.9802	Fragment corresponding to the chlorothiophene moiety after cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR identifies the chemical environment and number of different protons, while ¹³C NMR does the same for carbon atoms. 2D techniques like COSY and HSQC confirm these assignments by showing which atoms are connected to each other.[6][7]

Experimental Protocol:

- Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , COSY, and HSQC spectra on a 400 MHz or higher spectrometer.[6]

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale / Citation
~ 7.0 - 6.8	d	1H	Thiophene H-3	Aromatic protons on a substituted thiophene ring.[8]
~ 6.7 - 6.5	d	1H	Thiophene H-4	Aromatic protons on a substituted thiophene ring.[8]
~ 2.8 - 2.6	s	2H	$-\text{CH}_2\text{-NH}_2$	Methylene protons adjacent to a primary amine.[9]
~ 2.0 - 1.0	m	10H	Cyclohexyl protons	Complex multiplets typical for a substituted cyclohexane ring.[10]
~ 1.5 (broad)	s	2H	$-\text{NH}_2$	Amine protons; chemical shift is variable and may exchange with D_2O .[11]

Predicted ^{13}C NMR Data (in CDCl_3 , 101 MHz):

Chemical Shift (δ , ppm)	Assignment	Rationale / Citation
~ 145 - 140	Thiophene C-2 (ipso-C)	Quaternary carbon attached to the cyclohexyl group.
~ 130 - 125	Thiophene C-5 (C-Cl)	Carbon bearing the chlorine atom.
~ 128 - 123	Thiophene C-3 & C-4	Aromatic CH carbons.[8]
~ 50 - 45	-CH ₂ -NH ₂	Aliphatic carbon attached to the nitrogen atom.
~ 45 - 40	Cyclohexyl C-1 (ipso-C)	Quaternary carbon of the cyclohexyl ring.
~ 35 - 20	Cyclohexyl CH ₂	Aliphatic carbons of the cyclohexyl ring.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies. [12] It serves as an excellent confirmation of the successful synthesis, particularly for verifying the presence of the amine and the absence of precursor functional groups (e.g., C≡N or C=O).

Experimental Protocol (Attenuated Total Reflectance - ATR):

- Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
- Acquire the spectrum over a range of 4000-500 cm⁻¹.
- Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted FTIR Data:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Rationale / Citation
3400 - 3250	Medium, Broad (doublet)	N-H Stretch	Characteristic of a primary amine (-NH ₂). [11]
3100 - 3000	Weak	Aromatic C-H Stretch	Corresponds to the C-H bonds on the thiophene ring.
2930 & 2855	Strong	Aliphatic C-H Stretch	Asymmetric and symmetric stretching of CH ₂ groups in the cyclohexyl and aminomethyl moieties. [13]
1650 - 1580	Medium	N-H Bend (Scissoring)	Confirms the presence of the primary amine.
1470 - 1450	Medium	C=C Aromatic Stretch	Vibrations from the thiophene ring.[14]
~ 1080	Strong	C-N Stretch	Aliphatic amine C-N bond vibration.[15]
800 - 700	Strong	C-Cl Stretch	Indicates the presence of the chloro-substituent.

Conclusion

The definitive characterization of **[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine** relies on a synergistic application of synthetic chemistry and modern analytical techniques. The proposed synthesis provides a logical and controllable route to the target compound. Subsequent analysis by high-resolution mass spectrometry, one- and two-dimensional NMR spectroscopy, and FTIR provides orthogonal data points that, when combined, create an unassailable structural proof. This guide outlines the necessary protocols and expected data,

providing researchers with a robust framework to confidently synthesize and validate this promising chemical entity for further investigation.

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